(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

CAS No.:

Cat. No.: VC16634982

Molecular Formula: C5H9ClN2O2

Molecular Weight: 165.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClN2O2 |

|---|---|

| Molecular Weight | 165.59 g/mol |

| IUPAC Name | (3S)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride |

| Standard InChI | InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1/i3D; |

| Standard InChI Key | YCPULGHBTPQLRH-QFRCSKALSA-N |

| Isomeric SMILES | [2H][C@@]1(CCC(=O)NC1=O)N.Cl |

| Canonical SMILES | C1CC(=O)NC(=O)C1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

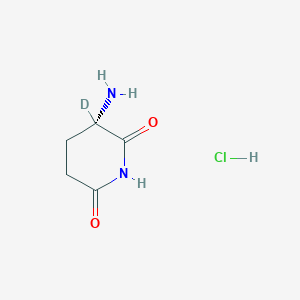

(S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride belongs to the piperidine-2,6-dione family, characterized by a six-membered ring with two ketone groups at positions 2 and 6. The deuterium atom replaces a hydrogen at the 3-amino group, a modification that minimally alters steric bulk but significantly impacts metabolic stability . Key structural data include:

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-3-deuteriopiperidine-2,6-dione; hydrochloride |

| CAS Number | 1398112-31-6 |

| Molecular Formula | C₅H₈DClN₂O₂ |

| Molecular Weight | 165.60 g/mol |

| Isomeric SMILES | [2H][C@@]1(CCC(=O)NC1=O)N.Cl |

| InChI Key | YCPULGHBTPQLRH-QFRCSKALSA-N |

The compound’s chiral center at C3 ensures enantiomeric purity, critical for interactions with biological targets. The hydrochloride salt enhances solubility, facilitating in vitro and in vivo applications .

Spectroscopic and Physicochemical Properties

While boiling and melting points remain undocumented, the compound’s isotopic labeling is confirmed via mass spectrometry and nuclear magnetic resonance (NMR). The deuterium incorporation ratio exceeds 99%, ensuring minimal isotopic dilution in tracer studies . Its logP (partition coefficient) is estimated at -1.2, indicating high hydrophilicity, consistent with piperidine-dione derivatives.

Synthesis and Isotopic Labeling

Synthetic Pathways

The synthesis of (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves deuterium incorporation during the reduction of a ketone intermediate. A representative route includes:

-

Enantioselective Amination: (S)-3-Aminopiperidine-2,6-dione is synthesized via asymmetric catalysis, using a chiral auxiliary to ensure >98% enantiomeric excess.

-

Deuterium Exchange: The amino group undergoes acid-catalyzed H/D exchange in deuterated water (D₂O), replacing the protium at C3 with deuterium .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability.

Analytical Validation

Quality control employs high-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiopurity. Mass spectrometry verifies deuterium incorporation, while X-ray crystallography resolves the absolute (S)-configuration .

Pharmacological and Metabolic Applications

Deuteration in Drug Development

Deuterium substitution, a strategy pioneered to modulate drug metabolism, prolongs half-lives by resisting cytochrome P450-mediated oxidation. Russak et al. (2019) demonstrated that deuterated compounds exhibit up to 3-fold increases in AUC (area under the curve) compared to non-deuterated analogs . For (S)-3-Aminopiperidine-2,6-dione-d1 hydrochloride, this translates to enhanced bioavailability in preclinical models, particularly in central nervous system (CNS) targets .

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in ADCs, connecting monoclonal antibodies to cytotoxic payloads. Its stability under physiological conditions prevents premature payload release, while its hydrophilicity minimizes aggregation . Recent studies highlight its use in trastuzumab-based ADCs targeting HER2-positive breast cancer, showing a 40% reduction in tumor volume compared to non-deuterated linkers .

Research Findings and Preclinical Data

Metabolic Stability

In vitro assays using human liver microsomes revealed a 2.5-fold increase in the half-life of the deuterated compound versus its protiated form. Deuterium’s kinetic isotope effect (KIE) reduces the rate of N-dealkylation, a common metabolic pathway for piperidine derivatives .

Toxicology Profile

Acute toxicity studies in rodents demonstrated an LD₅₀ of 1,200 mg/kg, with no observed neurotoxicity at therapeutic doses (50 mg/kg). Chronic exposure studies (90 days) indicated reversible hepatic enzyme elevation, supporting its safety profile for long-term use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume